molecular formula C23H21Cl2N3OS B2770143 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-30-7

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2770143
CAS No.: 851971-30-7
M. Wt: 458.4
InChI Key: GQRWQPJBQRLHTA-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of appropriate indole derivatives with thiourea under controlled conditions, often yielding high purity and yield rates. The structure can be represented as follows:

C19H17Cl2N3OS\text{C}_{19}\text{H}_{17}\text{Cl}^2\text{N}_3\text{OS}

Antimicrobial Activity

Thiourea derivatives, including the compound , have shown significant antimicrobial properties. A study indicated that compounds with thiourea moieties exhibited effective inhibition against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)
1E. coli6.25
2S. aureus12.5
3P. aeruginosa10.0

Anticancer Activity

Research has demonstrated that this thiourea derivative exhibits promising anticancer activity. In vitro studies revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the induction of apoptosis and the inhibition of angiogenesis.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
PC-3 (Prostate Cancer)8
HeLa (Cervical Cancer)12

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, showing significant free radical scavenging activity. The DPPH assay results indicated an IC50 value of approximately 45 µg/mL, suggesting its potential as a protective agent against oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

  • Case Study on Anticancer Efficacy : A study involving human leukemia cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at low concentrations (IC50 = 1.5 µM), showcasing its potential for treating resistant cancer forms .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results showed a reduction in biofilm formation by over 70%, indicating its utility in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural attributes. The presence of halogen substituents and specific functional groups has been correlated with enhanced potency against microbial pathogens and cancer cells .

Table 3: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Halogen SubstituentsIncreased antimicrobial activity
Indole MoietyEnhanced anticancer efficacy
Furan RingImproved antioxidant properties

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWQPJBQRLHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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